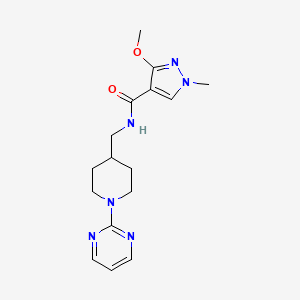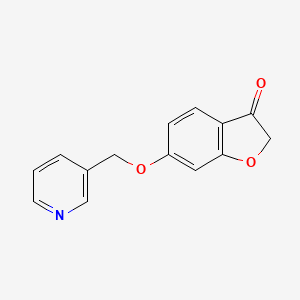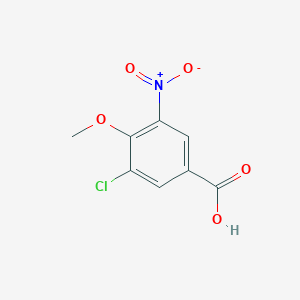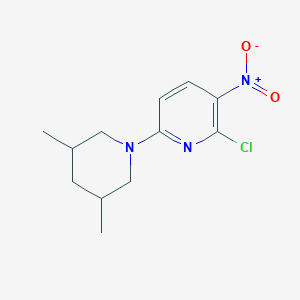
1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine, also known as DMe-EMBZ-Me, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine is not fully understood, but research suggests that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also have an effect on neurotransmitters in the brain, which could explain its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine can reduce inflammation in the body and inhibit the growth of cancer cells. It has also been shown to have an effect on neurotransmitters in the brain, which could potentially lead to improvements in cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine in lab experiments is its potential for use in medical research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new treatments for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance its anti-cancer properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective treatments.
Méthodes De Synthèse
1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1,4-diphenyl-1-buten-3-one with piperazine, followed by the addition of 2-ethoxy-5-methylbenzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine in its final form.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine has shown potential for use in medical research as a potential treatment for various diseases. Studies have shown that 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-benzhydryl-4-(2-ethoxy-5-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-3-31-24-15-14-21(2)20-25(24)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,26H,3,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUYQOQOVQOECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)


![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)

![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)
![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)